

Application Note and Protocol: Friedel-Crafts Synthesis of 1,3-Dibenzoylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dibenzoylbenzene

Cat. No.: B181577

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and widely utilized method for the formation of carbon-carbon bonds to an aromatic ring, yielding aryl ketones that are valuable precursors in the synthesis of pharmaceuticals and other fine chemicals. This document provides a detailed experimental protocol for the synthesis of **1,3-dibenzoylbenzene** via the Friedel-Crafts acylation of benzene with isophthaloyl chloride, employing aluminum chloride as a Lewis acid catalyst.

A significant challenge in this synthesis is the deactivating nature of the initial benzoyl group attached to the benzene ring.^{[1][2]} This deactivation impedes the second acylation step, often leading to low yields of the desired diacylated product.^[3] Consequently, forcing conditions, such as an excess of the catalyst and elevated temperatures, are typically necessary to facilitate the formation of **1,3-dibenzoylbenzene**. While alternative multi-step synthetic routes can offer higher yields, the direct Friedel-Crafts acylation remains a method of interest for its straightforward approach.

Reaction Principle

The synthesis proceeds through a dietectorphilic aromatic substitution mechanism. The Lewis acid, aluminum chloride ($AlCl_3$), coordinates with the oxygen atoms of isophthaloyl chloride, generating highly electrophilic acylium ions. The nucleophilic benzene ring then attacks these

acylium ions in a stepwise manner. After the first acylation, the resulting benzoylbenzene is deactivated, making the second electrophilic attack at the meta position more challenging. The reaction is completed by a hydrolytic work-up to decompose the aluminum chloride complexes and liberate the final product.

Experimental Protocol

Materials:

- Isophthaloyl chloride ($C_8H_4Cl_2O_2$)
- Anhydrous Aluminum chloride ($AlCl_3$)
- Benzene (C_6H_6), anhydrous
- Dichloromethane (CH_2Cl_2), anhydrous
- Hydrochloric acid (HCl), concentrated
- Sodium bicarbonate ($NaHCO_3$), saturated solution
- Anhydrous magnesium sulfate ($MgSO_4$)
- Deionized water
- Ice

Equipment:

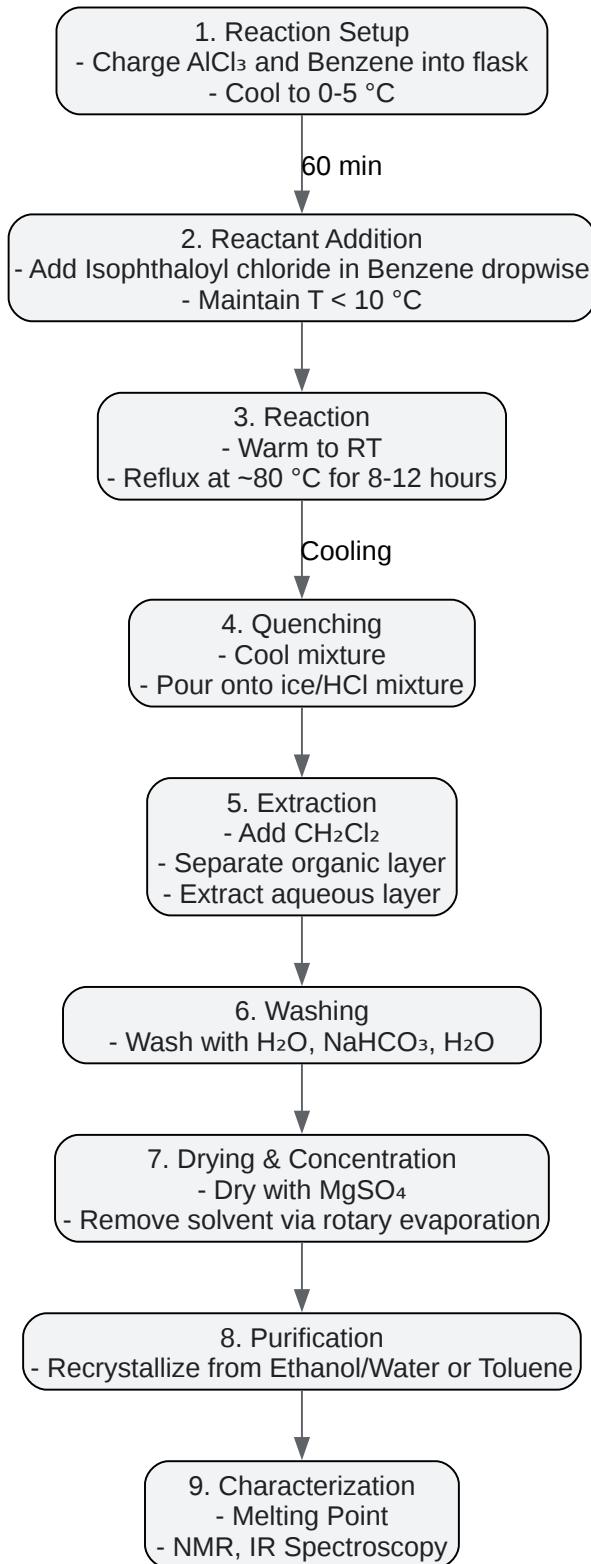
- Three-neck round-bottom flask
- Reflux condenser with a drying tube (e.g., filled with $CaCl_2$)
- Addition funnel
- Magnetic stirrer and stir bar
- Heating mantle

- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration
- Melting point apparatus

Procedure:

- Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel, add anhydrous aluminum chloride (29.4 g, 0.22 mol). Carefully add 200 mL of anhydrous benzene to the flask. The benzene serves as both the reactant and the solvent. Cool the mixture to 0-5 °C in an ice bath with continuous stirring.
- Addition of Reactant: Dissolve isophthaloyl chloride (20.3 g, 0.1 mol) in 50 mL of anhydrous benzene. Transfer this solution to the addition funnel. Add the isophthaloyl chloride solution dropwise to the stirred AlCl_3 /benzene suspension over a period of 60 minutes, maintaining the temperature below 10 °C. Hydrogen chloride gas will be evolved; ensure the reaction is performed in a well-ventilated fume hood.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to reflux (approximately 80 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 8-12 hours to drive the diacylation to completion.
- Quenching: Cool the reaction mixture to room temperature and then chill it in an ice bath. Slowly and carefully pour the reaction mixture onto 500 g of crushed ice containing 50 mL of concentrated hydrochloric acid to decompose the aluminum chloride complex. This step is highly exothermic and will release more HCl gas.
- Extraction: Transfer the quenched mixture to a separatory funnel. Add 100 mL of dichloromethane to dissolve the organic product. Shake the funnel, releasing pressure

frequently. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of dichloromethane.


- **Washing:** Combine the organic extracts and wash them sequentially with 100 mL of deionized water, 100 mL of a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 100 mL of deionized water.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the benzene and dichloromethane.
- **Purification:** The crude solid product can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water or toluene. Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to form crystals. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
- **Characterization:** Characterize the final product by determining its melting point (literature value: 105-108 °C) and using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and IR spectroscopy to confirm its identity and purity.^[4]

Quantitative Data Summary

Parameter	Value	Moles	Molar Ratio
Reactants			
Isophthaloyl chloride	20.3 g	0.1 mol	1
Benzene	250 mL (~219.5 g)	~2.8 mol	~28
Catalyst			
Anhydrous Aluminum chloride	29.4 g	0.22 mol	2.2
Reaction Conditions			
Reaction Temperature	Reflux (~80 °C)	N/A	N/A
Reaction Time	8-12 hours	N/A	N/A
Product			
1,3-Dibenzoylbenzene (Theoretical Yield)	28.63 g	0.1 mol	1
Melting Point	105-108 °C[4]	N/A	N/A

Experimental Workflow Diagram

Experimental Workflow for the Synthesis of 1,3-Dibenzoylbenzene

[Click to download full resolution via product page](#)Caption: Workflow for the Friedel-Crafts synthesis of **1,3-dibenzoylbenzene**.

Concluding Remarks

The provided protocol outlines a direct method for the synthesis of **1,3-dibenzoylbenzene** via a Friedel-Crafts acylation. Researchers should be aware that due to the deactivation of the aromatic ring after the first acylation, the yield of the desired product may be modest. Careful control of the reaction conditions, particularly temperature and the exclusion of moisture, is crucial for optimizing the outcome. For applications requiring high yields, exploration of alternative multi-step synthetic strategies may be advantageous.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- To cite this document: BenchChem. [Application Note and Protocol: Friedel-Crafts Synthesis of 1,3-Dibenzoylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b181577#experimental-protocol-for-friedel-crafts-synthesis-of-1-3-dibenzoylbenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com